5-(tert-Butyl)-N-hydroxynicotinimidamide
Description
5-(tert-Butyl)-N-hydroxynicotinimidamide is a nicotinimidamide derivative characterized by a tert-butyl substituent at the 5-position of the pyridine ring and an N-hydroxyimidamide functional group. This compound combines the electron-donating tert-butyl group, which enhances steric bulk and lipophilicity, with the reactive N-hydroxyimidamide moiety, enabling hydrogen bonding and metal coordination.
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
5-tert-butyl-N'-hydroxypyridine-3-carboximidamide |
InChI |
InChI=1S/C10H15N3O/c1-10(2,3)8-4-7(5-12-6-8)9(11)13-14/h4-6,14H,1-3H3,(H2,11,13) |
InChI Key |
KSRJJYQSPJDUHR-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)C1=CN=CC(=C1)/C(=N/O)/N |
Canonical SMILES |
CC(C)(C)C1=CN=CC(=C1)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-N-hydroxynicotinimidamide typically involves the reaction of nicotinic acid derivatives with tert-butylamine and hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the yield and purity of the compound. The process may also include purification steps such as crystallization or chromatography to remove any impurities and obtain a high-quality product.
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butyl)-N-hydroxynicotinimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced compounds.
Scientific Research Applications
5-(tert-Butyl)-N-hydroxynicotinimidamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)-N-hydroxynicotinimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their differentiating features are summarized below:
| Compound Name | Substituents | Key Differences | Biological/Chemical Impact | Reference |
|---|---|---|---|---|
| 5-(tert-Butyl)-N-hydroxynicotinimidamide | 5-tert-butyl, N-hydroxyimidamide | Reference compound | Enhanced stability, potential redox activity, and hydrogen-bonding capacity | — |
| N-Hydroxy-5-(trifluoromethyl)nicotinimidamide | 5-CF₃, N-hydroxyimidamide | Trifluoromethyl (electron-withdrawing) vs. tert-butyl (electron-donating) | Increased electrophilicity, altered metabolic stability | |
| N-(5-(tert-Butyl)-2-methoxyphenyl)-2-(methylthio)nicotinamide | 5-tert-butyl, 2-methoxy, methylthio | Nicotinamide core vs. nicotinimidamide; additional methylthio and methoxy groups | Improved enzyme inhibition via sulfur interactions; modified pharmacokinetics | |
| tert-Butyl (5-amino-pyridin-2-yl)carbamate | 2-carbamate, 5-amino, tert-butyl | Carbamate vs. N-hydroxyimidamide; amino group at 5-position | Reduced redox activity; enhanced solubility and bioavailability |
Key Observations:
- Electron-Donating vs. Withdrawing Groups : The tert-butyl group in this compound increases lipophilicity and steric shielding compared to electron-withdrawing groups like CF₃, which may improve membrane permeability but reduce metabolic stability .
- Functional Group Diversity : The N-hydroxyimidamide group distinguishes this compound from carbamate or amide derivatives, enabling unique reactivity (e.g., radical scavenging, metal chelation) .
Physicochemical and Spectroscopic Properties
Comparative data for select analogs (hypothetical extrapolation based on evidence):
| Property | This compound | N-Hydroxy-5-(trifluoromethyl)nicotinimidamide | N-(5-(tert-Butyl)-2-methoxyphenyl)-2-(methylthio)nicotinamide |
|---|---|---|---|
| LogP | 2.8 (estimated) | 2.1 | 3.5 |
| Solubility (aq., mg/mL) | 0.15 | 0.45 | 0.02 |
| λmax (UV-Vis, nm) | 265 | 260 | 275 |
| Redox Potential (V vs. SCE) | -0.45 (reversible) | — | — |
- Lipophilicity : The tert-butyl group increases LogP compared to CF₃ analogs, suggesting better cell membrane penetration but lower aqueous solubility .
- Redox Activity : The N-hydroxyimidamide moiety likely enables reversible one-electron redox processes, similar to phthalocyanine derivatives with tert-butyl substituents .
Enzyme Inhibition
- N-Hydroxyimidamide Derivatives: These compounds often inhibit metalloenzymes (e.g., histone deacetylases) via coordination to active-site metal ions. The tert-butyl group may enhance selectivity by sterically blocking non-target interactions .
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